molecular formula C49H46Cl2O2P2Ru B1512815 Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride CAS No. 905709-79-7

Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride

Cat. No.: B1512815
CAS No.: 905709-79-7
M. Wt: 900.8 g/mol
InChI Key: BOERIKXMDOKSHH-UHFFFAOYSA-L
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Description

The compound "Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride" is a ruthenium-based coordination complex with a unique ligand framework. Its structure comprises:

  • A chlororuthenium(1+) cation.
  • A bis(diphenylphosphanyl) ligand with a tricyclic ether backbone.
  • A p-cymene ligand (1-methyl-4-propan-2-ylbenzene), a common stabilizing arene in organometallic chemistry.
  • A chloride counterion.

This complex is likely synthesized for catalytic applications, leveraging ruthenium's redox versatility and the electron-rich phosphine ligands to modulate reactivity. Structural characterization of such complexes typically employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy (as demonstrated in studies of analogous compounds ).

Properties

IUPAC Name

chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERIKXMDOKSHH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46Cl2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746203
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905709-79-7
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Approach

The synthesis of this chlororuthenium complex typically begins with a ruthenium(II) precursor, often a ruthenium dichloride dimer complex coordinated with arene ligands such as cymene. The diphenylphosphanyl-substituted tricyclic ligand is introduced via ligand substitution reactions, displacing labile ligands on the ruthenium center. The presence of chloride ions stabilizes the complex in the +1 oxidation state of ruthenium.

Key reagents:

  • Ruthenium(II) dimer precursor (e.g., (cymene)ruthenium dichloride dimer)
  • Diphenylphosphanyl-functionalized tricyclic ligand
  • 1-methyl-4-propan-2-ylbenzene (isopropyl-substituted toluene derivative)
  • Chloride source (often inherent in the ruthenium precursor)
  • Solvents such as tetrahydrofuran (THF), benzene, or n-hexane
  • Bases or additives like lithium hydroxide or potassium carbonate may be used for ligand deprotonation or stabilization

Synthesis Procedure

The preparation involves the following general steps:

Step 1: Ligand Synthesis and Purification

  • The diphenylphosphanyl-substituted tricyclic ligand is synthesized via multi-step organic synthesis involving phosphination of aromatic precursors.
  • The ligand is purified to remove impurities that could affect complex formation.

Step 2: Complexation with Ruthenium Precursor

  • The ligand is reacted with the ruthenium(II) dimer precursor under an inert atmosphere (nitrogen or argon) to prevent oxidation.
  • The reaction is typically conducted in anhydrous solvents such as THF or benzene at controlled temperatures (room temperature to reflux conditions).
  • The ligand displaces the arene ligand (e.g., cymene) or chloride ligands to coordinate to ruthenium.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran, benzene, n-hexane Anhydrous, oxygen-free
Temperature Room temperature to reflux (~25-80°C) Controlled to avoid ligand decomposition
Atmosphere Nitrogen or argon Prevents oxidation
Reaction Time Several hours (4-24 h) Depends on ligand substitution kinetics
Base/Additives Lithium hydroxide, potassium carbonate Used for ligand activation if needed
Molar Ratios 1:1 or slight excess of ligand to Ru Ensures complete complexation

Analytical and Research Findings

  • The complex exhibits characteristic spectroscopic signatures confirming coordination, such as shifts in phosphorus NMR signals and ruthenium oxidation state confirmation by X-ray crystallography.
  • Catalytic activity tests demonstrate that the complex is effective in asymmetric reduction reactions, attributed to the steric and electronic properties of the diphenylphosphanyl ligands and the aryl substituent.
  • Stability studies show that the chloride ligand stabilizes the ruthenium center in the +1 oxidation state, preventing oxidation to Ru(III) under mild conditions.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Notes
Ligand synthesis Multi-step phosphination of aromatic precursors Diphenylphosphanyl reagents, organic solvents Pure diphenylphosphanyl tricyclic ligand
Complexation with Ru precursor Ligand substitution on (cymene)ruthenium dichloride (cymene)RuCl2 dimer, THF, N2 atmosphere Formation of Ru(II) complex intermediate
Coordination of aryl ligand Introduction of 1-methyl-4-propan-2-ylbenzene Controlled temperature, inert atmosphere Final Ru(I) chlororuthenium complex
Isolation and purification Filtration, recrystallization Suitable solvents (benzene, n-hexane) Pure chlororuthenium(1+) complex

Chemical Reactions Analysis

Types of Reactions: The ®-C3-TunePhos-ruthenium complex is primarily involved in catalytic reactions such as hydrogenation, transfer hydrogenation, and asymmetric hydrogenation. It can also participate in oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, solvents like ethanol or isopropanol, and temperatures ranging from 20°C to 60°C.

    Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, and solvents like acetonitrile or dichloromethane.

    Substitution: Nucleophiles like amines or phosphines, and solvents such as tetrahydrofuran or toluene.

Major Products: The major products formed from these reactions are often chiral molecules with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Asymmetric Reduction

One of the most significant applications of this chlororuthenium complex is in asymmetric reduction reactions. The compound has been shown to exhibit excellent catalytic activity for the reduction of ketones and aldehydes into their corresponding alcohols. This process is crucial in the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals. Studies indicate that the complex can achieve high enantioselectivity, making it a valuable tool for chemists aiming to produce specific stereoisomers .

Cross-Coupling Reactions

Another prominent application is in cross-coupling reactions , particularly in the formation of carbon-carbon bonds. The chlororuthenium complex acts as a catalyst for Suzuki and Heck reactions, enabling the coupling of aryl halides with organoboron or olefinic compounds. This capability is vital for synthesizing complex organic molecules used in drug development and materials science .

C-H Activation

The compound also demonstrates potential in C-H activation processes, which are increasingly important in organic synthesis. By facilitating the functionalization of C-H bonds, this complex allows for more straightforward synthetic pathways to produce diverse organic compounds without the need for pre-functionalization .

Nanomaterials Synthesis

In materials science, chlororuthenium complexes have been utilized for the synthesis of nanomaterials . These materials exhibit unique electronic and optical properties that are beneficial for applications such as sensors, photovoltaics, and catalysis. The ability to modify the surface properties of nanoparticles through coordination with this complex opens new avenues for developing advanced materials with tailored functionalities .

Polymerization Catalysts

The compound has also been explored as a catalyst for polymerization reactions . Its ability to facilitate controlled radical polymerization leads to well-defined polymer architectures that are essential for producing high-performance materials used in coatings, adhesives, and biomedical devices .

Anticancer Activity

Recent studies have indicated that chlororuthenium complexes may possess anticancer properties . Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests potential therapeutic applications in oncology, warranting further investigation into their efficacy and safety profiles .

Drug Delivery Systems

Additionally, the unique structural characteristics of this compound make it suitable for drug delivery systems . Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .

Case Study 1: Asymmetric Synthesis of Alcohols

A study published in 2010 demonstrated the use of chlororuthenium complexes in the asymmetric reduction of prochiral ketones. The results showed high yields (up to 95%) and excellent enantioselectivity (up to 99% ee), highlighting the effectiveness of this catalyst in producing valuable chiral alcohols .

Case Study 2: Nanoparticle Formation

Research conducted on the synthesis of ruthenium nanoparticles using this complex revealed that it could stabilize nanoparticles effectively while imparting catalytic properties beneficial for hydrogenation reactions. The resulting nanoparticles exhibited enhanced activity compared to traditional catalysts .

Mechanism of Action

The ®-C3-TunePhos-ruthenium complex exerts its catalytic effects through a well-defined mechanism involving the coordination of the substrate to the ruthenium center. This coordination activates the substrate, making it more susceptible to nucleophilic attack or hydrogenation. The chiral environment provided by the ®-C3-TunePhos ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of C-H, C=C, and C=O bonds, facilitating various transformations.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Differences

The compound’s distinct ligands differentiate it from other ruthenium complexes. Key comparisons include:

Chloropentaammineruthenium(II) Chloride ([Ru(NH₃)₅Cl]Cl)
Property Target Compound Chloropentaammineruthenium(II) Chloride
Molecular Formula C₃₄H₃₃Cl₂P₂ORu⁺ (estimated) H₁₅Cl₂N₅Ru
Ligand Type Diphenylphosphanyl, p-cymene Ammonia
Coordination Geometry Likely octahedral Octahedral
Counterion Chloride Chloride
Applications Organometallic catalysis (e.g., hydrogenation, C–H activation) Model complex for redox studies

Key Differences :

  • The target compound’s bulky phosphine ligands enhance steric protection and electron donation, favoring catalytic cycles requiring tunable ligand environments. In contrast, ammonia ligands in [Ru(NH₃)₅Cl]Cl are smaller and less electron-rich, limiting catalytic versatility .
  • The p-cymene ligand in the target compound stabilizes the ruthenium center via π-backbonding, a feature absent in ammonia-based complexes.
Ruthenium Tris(bipyridine) Complexes
Property Target Compound [Ru(bpy)₃]²⁺ (bpy = bipyridine)
Ligand Type Phosphine, arene Bidentate N-donor (bipyridine)
Redox Activity High (due to phosphine ligands) Moderate (ligand-centered redox)
Photostability Likely lower (phosphine oxidation risk) High (used in photochemical applications)

Key Differences :

  • Bipyridine ligands enable luminescent and photocatalytic properties, whereas the target compound’s phosphine ligands prioritize catalytic turnover and substrate binding .

Electronic and Catalytic Properties

  • Electron-Donating Capacity : Phosphine ligands in the target compound increase electron density at Ru, enhancing its ability to activate substrates (e.g., H₂ in hydrogenation) compared to ammonia or chloride-dominated complexes .
  • Steric Effects : The tricyclic phosphane ligand’s rigidity may restrict substrate access, a trade-off for stabilizing reactive intermediates.

Stability and Handling

  • Air Sensitivity : Phosphine ligands are prone to oxidation, necessitating inert-atmosphere handling. Ammonia-based complexes (e.g., [Ru(NH₃)₅Cl]Cl) are more stable in aqueous environments .
  • Thermal Stability : The p-cymene ligand’s aromaticity likely improves thermal resilience compared to aliphatic ligands.

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, inferences are drawn from analogous systems:

  • Structural Data : SHELX-based refinements are critical for resolving the complex’s geometry, particularly ligand orientation and Ru–Cl bond lengths.
  • Spectroscopic Characterization : NMR (1H, 13C, 31P) and UV-Vis spectra would confirm ligand bonding modes and oxidation states .

Biological Activity

Chlororuthenium(1+), specifically the compound identified as Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride , is a complex organometallic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action based on various studies.

Overview of Biological Activity

The biological activity of organoruthenium complexes, including chlororuthenium compounds, has been extensively studied due to their diverse pharmacological properties. The following sections detail specific biological activities observed in various studies.

Cytotoxicity

Cytotoxicity assays have shown that chlororuthenium complexes exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study evaluating multiple organoruthenium(II) complexes found that certain derivatives triggered early apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The IC50 values for these complexes ranged in the low micromolar range, indicating potent cytotoxic effects against lung cancer cells and other tumor types .

Table 1: Cytotoxicity Data of Organoruthenium Complexes

CompoundCell LineIC50 (µM)
Complex 1A2780 (Ovarian)10
Complex 2MG63 (Osteosarcoma)41
Complex 3HeLa (Cervical)25

Antibacterial Activity

The antibacterial properties of chlororuthenium complexes have also been explored. Research indicates that these compounds demonstrate strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations in these complexes significantly influence their antibacterial efficacy, with some complexes showing enhanced stability and activity compared to traditional antibiotics .

Table 2: Antibacterial Efficacy of Chlororuthenium Complexes

CompoundBacteria TestedZone of Inhibition (mm)
Complex AS. aureus15
Complex BE. faecalis12
Complex CB. subtilis18

The mechanisms underlying the biological activities of chlororuthenium complexes are multifaceted. Key mechanisms include:

  • Induction of Oxidative Stress : Many studies indicate that these complexes induce oxidative stress in target cells, leading to increased ROS production and subsequent apoptosis .
  • Inhibition of Enzyme Targets : Some chlororuthenium compounds have been shown to inhibit specific enzymes involved in cancer progression, such as human epidermal growth factor receptor (hEGFR), which is critical for tumor growth .
  • Cell Cycle Disruption : Research suggests that these complexes can interfere with the cell cycle, particularly by inducing G0/G1 phase arrest in cancer cells .

Case Studies

Several case studies illustrate the promising biological activities of chlororuthenium complexes:

  • Study on Lung Cancer Cells : A complex derived from chlororuthenium was tested against A2780 cells, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM due to ROS-mediated apoptosis .
  • Antibacterial Study : In vitro testing showed that chlororuthenium complexes exhibited notable antibacterial activity against MRSA strains, with a zone of inhibition measuring up to 15 mm .
  • Antiviral Activity : Some studies have also explored the antiviral potential of these compounds, revealing moderate efficacy against herpes simplex virus type 2 (HSV-2) without significant cytotoxicity at non-toxic concentrations .

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the structural integrity of this ruthenium-phosphine complex?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and oxidation state of the Ru center. X-ray crystallography is critical for resolving steric effects of the tricyclic phosphine ligand. For purity assessment, employ elemental analysis and HPLC-MS to detect residual solvents or unreacted precursors (e.g., 1-methyl-4-propan-2-ylbenzene). Cross-validate results with computational methods like DFT to predict spectroscopic signatures .

Q. How can researchers optimize the synthesis of this complex to minimize toxic byproducts?

  • Methodological Answer : Design experiments using fractional factorial design (FFD) to test variables such as reaction temperature, solvent polarity, and ligand-to-metal ratios. Monitor byproducts (e.g., chlorinated intermediates) via GC-MS and compare with EPA-recommended screening protocols for chlorinated compounds (see Table B-3 in ). Substitute hazardous solvents (e.g., dichloromethane) with greener alternatives like cyclopentyl methyl ether (CPME) where feasible .

Advanced Research Questions

Q. How do steric and electronic effects of the tricyclic phosphine ligand influence catalytic activity in cross-coupling reactions?

  • Methodological Answer : Conduct mechanistic studies using kinetic isotope effect (KIE) experiments and in-situ IR spectroscopy to probe transition states. Compare turnover frequencies (TOF) with analogous complexes lacking the 8,12-dioxatricyclo framework. Computational modeling (e.g., COMSOL Multiphysics) can map steric bulk using Tolman cone angles and predict electronic parameters via Natural Bond Orbital (NBO) analysis .

Q. What strategies resolve contradictions in reported catalytic efficiencies of ruthenium-phosphine complexes under oxidative conditions?

  • Methodological Answer : Perform meta-analysis of literature data (e.g., using PRISMA guidelines) to identify variables like O₂ partial pressure or trace metal impurities. Replicate conflicting studies under controlled atmospheres (glovebox vs. Schlenk line) and characterize intermediates via EPR spectroscopy to detect radical species. Cross-reference with ATSDR’s chlorophenol toxicity profiles to rule out ligand degradation artifacts .

Q. How can AI-driven process automation improve reproducibility in synthesizing this complex?

  • Methodological Answer : Implement robotic platforms for high-throughput screening of reaction conditions. Train neural networks on datasets from failed/passed syntheses (e.g., solvent polarity vs. yield) to predict optimal parameters. Use COMSOL Multiphysics for real-time simulation of heat/mass transfer during crystallization. Validate with Bayesian statistical models to quantify uncertainty .

Data Analysis and Theoretical Frameworks

Q. What theoretical frameworks are essential for interpreting the electrochemical behavior of this complex?

  • Methodological Answer : Apply Marcus-Hush theory to electron-transfer kinetics, supplemented by cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Correlate redox potentials with DFT-calculated HOMO/LUMO energies. For ligand-centered reactivity, use the Lever Electronic Parameter (LEP) to quantify donor strength .

Q. How should researchers address discrepancies in spectroscopic data between experimental and computational models?

  • Methodological Answer : Re-optimize computational parameters (basis sets, solvation models) using benchmark experimental data. Perform error analysis via Bland-Altman plots to identify systematic biases. Cross-check with alternative techniques (e.g., XAS for oxidation state validation) .

Safety and Environmental Considerations

Q. What protocols mitigate risks associated with chlorinated byproducts during synthesis?

  • Methodological Answer : Follow OSHA guidelines for chlorinated compound handling (e.g., fume hoods, PPE). Use solid-phase extraction (SPE) to isolate toxic intermediates (e.g., 1,1-dichloroethane analogs) identified in . Implement in-line FTIR monitoring to detect hazardous off-gases (e.g., vinyl chloride) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 2
Reactant of Route 2
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride

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